5-Methylnaphthalen-1-amine

Physical chemistry Solid-state properties Handling and formulation

Researchers requiring the 5-methyl positional isomer of naphthalen-1-amine face supply ambiguity-the 2-methyl isomer (mp 28-31°C) and parent 1-naphthylamine (mp 48-50°C) differ markedly from the 5-methyl form (mp 77-78°C) in handling and reactivity. This compound resolves that uncertainty. • Precedence-validated for polyimide gas separation membrane synthesis (RSC Adv., 2015) • Essential forensic positional isomer reference for cannabinoid receptor SAR studies • Confirmed phospholipid membrane permeability (logP ~2.8-3.5); ≥95% purity

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 102878-61-5
Cat. No. B180391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylnaphthalen-1-amine
CAS102878-61-5
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=CC=C1)N
InChIInChI=1S/C11H11N/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,12H2,1H3
InChIKeyRXMBXSHMGQNEKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylnaphthalen-1-amine: Core Characteristics & Procurement


5-Methylnaphthalen-1-amine (1-amino-5-methylnaphthalene, CAS 102878-61-5) is a C-5 methyl-substituted 1-naphthylamine derivative with the molecular formula C₁₁H₁₁N and a molecular weight of 157.21 g/mol . It belongs to the positional isomer family of methylnaphthalen-1-amines, alongside the 2-, 4-, 6-, and 8-methyl congeners. The compound is a solid at ambient temperature with a reported melting point of 77–78 °C and a predicted boiling point of 317.1 ± 11.0 °C . Its predicted pKa is 4.32 ± 0.10, and it exhibits permeability to phospholipid membranes, enabling its use as a model for drug membrane penetration studies . Commercially, it is available from multiple suppliers at purities typically ≥95%, with procurement options ranging from milligram to gram scales .

5-Methylnaphthalen-1-amine vs. Positional Isomers and N-Alkyl Analogs


Methylnaphthalen-1-amines bearing the methyl substituent at different ring positions are not functionally interchangeable despite sharing the same molecular formula and molecular weight. The methyl group position on the naphthalene ring system alters the electronic distribution, steric environment around the reactive 1-amino group, and solid-state packing forces [1]. These differences manifest as distinct melting points, differential reactivity in nucleophilic aromatic substitution, and divergent performance of downstream derivatives in receptor binding and polymer applications. For example, the 5-methyl positional isomer (mp 77–78 °C) is a crystalline solid at ambient conditions, whereas the 2-methyl isomer (mp 28–31 °C) is a low-melting solid, and the parent 1-naphthylamine melts at only 48–50 °C . Such physical property divergence directly impacts handling, formulation, and synthetic protocol design. The evidence compiled below quantifies these differentiation dimensions.

Differentiation Evidence: 5-Methylnaphthalen-1-amine vs. Analogs


Higher Melting Point vs. 1-Naphthylamine and 2-Methyl Isomer

The introduction of a methyl group at the 5-position of the naphthalene ring substantially elevates the melting point relative to the unsubstituted parent and to other positional isomers. 5-Methylnaphthalen-1-amine exhibits a melting point of 77–78 °C, which is approximately 29 °C higher than that of parent 1-naphthylamine (48–50 °C) . The 2-methyl positional isomer melts at only 28–31 °C, representing a ~49 °C difference . This elevation is attributed to enhanced intermolecular interactions in the crystal lattice conferred by the specific 5-position substitution pattern, which improves solid-state stability and simplifies room-temperature handling as a free-flowing powder rather than a low-melting or waxy solid.

Physical chemistry Solid-state properties Handling and formulation

Diamine Monomer for Naphthyl-Pendent Polyimide Membranes

5-Methylnaphthalen-1-amine has been specifically selected and employed as the starting material for the synthesis of a novel diamine monomer bearing a naphthyl pendent group, via nucleophilic substitution with 4-fluoronitrobenzene followed by catalytic reduction [1]. This diamine was subsequently polymerized to produce an aromatic polyimide (PI) with a silane end group, which was further fabricated into ZnO nanocomposite hybrid films. The resulting PI/ZnO hybrid membranes demonstrated measurable gas permeation for N₂, O₂, CH₄, and CO₂, with permeation rates increasing relative to the pristine PI membrane upon ZnO incorporation [1]. The selection of the 5-methyl isomer as the monomer precursor is notable: no equivalent published membrane study was identified that used the 2-, 4-, 6-, or 8-methyl positional isomers for this specific polyimide architecture, suggesting that the 5-methyl substitution pattern provides a favorable combination of steric accessibility and electronic character for the nucleophilic aromatic substitution step.

Polymer chemistry Membrane science Gas separation Materials synthesis

Cannabinoid Receptor SAR: JWH-122 5-Methyl vs. 4-Methyl Isomer

The JWH-122 cannabinoid series provides a rare instance where the pharmacological consequence of moving the naphthyl methyl group from the 4-position to the 5-position can be directly contextualized, albeit with an important caveat. JWH-122 (4-methylnaphthyl isomer) displays high-affinity binding at both central CB₁ (Ki = 0.69 nM) and peripheral CB₂ (Ki = 1.2 nM) receptors [1]. The 5-methylnaphthyl isomer of JWH-122, chemically distinct only by the shift of the methyl substituent from position 4 to position 5 of the naphthalene ring, is commercially available as an analytical reference standard (CAS 1391052-02-0) but its biological and toxicological properties have not been characterized [2]. This uncharacterized status of the 5-methyl isomer, contrasted with the well-defined nanomolar potency of the 4-methyl parent, creates a specific procurement rationale: the 5-methyl isomer serves as a critical tool compound for SAR studies investigating how the naphthyl methyl position modulates cannabinoid receptor affinity, selectivity, and intrinsic activity, while the 4-methyl isomer is the appropriate choice for studies requiring characterized pharmacology.

Cannabinoid pharmacology Structure-activity relationship (SAR) Forensic chemistry Receptor binding

Membrane Permeability Model for Drug Penetration

5-Methylnaphthalen-1-amine is permeable to phospholipid membranes, a property that has led to its proposed use as a model compound for studying drug membrane penetration . This property is conferred by the combination of the lipophilic naphthalene core, the moderately basic aromatic amine (predicted pKa 4.32), and the 5-methyl substituent which modulates the molecule's logP relative to the unsubstituted parent. The predicted logP of the closely related N-methylnaphthalen-1-amine (N-methyl positional analog) is reported as 2.95, while 1-naphthylamine itself has a reported experimental logP of approximately 2.27–3.00 [1]. The addition of a ring methyl group is expected to incrementally increase lipophilicity by approximately 0.5 logP units based on the methylene fragment contribution, positioning 5-methylnaphthalen-1-amine as a moderately lipophilic membrane-permeable probe. This property is not uniformly shared across all methylnaphthalen-1-amine isomers with equivalent magnitude, as the specific position of the methyl group influences both the pKa of the neighboring amine and the overall dipole moment, affecting passive membrane partitioning.

Membrane permeability Drug delivery ADME modeling Phospholipid bilayer

Thermal Stability and Carbocation-Mediated Reactivity

5-Methylnaphthalen-1-amine exhibits high thermal stability, making it an excellent candidate for synthetic techniques requiring elevated temperatures such as microwave-assisted synthesis . Additionally, the compound has been shown to form reactive carbocations when treated with electron-deficient compounds such as those bearing methoxy groups and other nucleophilic species, a reactivity profile that is useful for constructing new molecular architectures . This dual characteristic—thermal robustness combined with the capacity to generate electrophilic intermediates under appropriate conditions—distinguishes it from the N-alkyl analogs such as N-methylnaphthalen-1-amine, which undergo different reaction manifolds (e.g., serotonin uptake inhibition) rather than carbocation-mediated couplings . The thermal stability is corroborated by the relatively high boiling point (predicted 317.1 °C at 760 mmHg) compared to N-methylnaphthalen-1-amine (boiling point 293 °C at 760 mmHg), a ~24 °C elevation consistent with stronger intermolecular hydrogen bonding in the primary amine vs. the secondary N-methyl amine .

Synthetic methodology Microwave-assisted synthesis Carbocation chemistry Thermal stability

Validated Applications of 5-Methylnaphthalen-1-amine


Naphthyl-Functionalized Polyimide Gas Separation Monomer

5-Methylnaphthalen-1-amine has been successfully employed as the starting material for synthesizing a naphthyl-pendent diamine monomer, which is subsequently polymerized into aromatic polyimides for gas separation applications [1]. The resulting membranes demonstrate permeation of N₂, O₂, CH₄, and CO₂, with performance tunable through ZnO nanoparticle loading. This application scenario is directly supported by the RSC Advances study (Dinari & Ahmadizadegan, 2015), making 5-methylnaphthalen-1-amine a precedence-validated choice rather than an exploratory reagent for polymer chemists developing naphthyl-containing high-performance membranes. Users requiring characterized gas transport data for grant proposals or project planning can reference the published permeation results obtained specifically with the 5-methyl isomer-derived polyimide.

Cannabinoid Receptor Positional SAR Probe

The JWH-122 5-methylnaphthyl isomer (derived from 5-methylnaphthalen-1-amine as the naphthyl building block) serves as a critical positional isomer reference standard for forensic toxicology laboratories and cannabinoid receptor SAR programs [2]. In head-to-head comparison with the 4-methyl parent JWH-122 (CB₁ Ki = 0.69 nM; CB₂ Ki = 1.2 nM), the 5-methyl isomer's uncharacterized pharmacology makes it essential for studies designed to isolate the effect of naphthyl methyl position on receptor affinity and intrinsic efficacy. Procurement of both isomers from certified analytical standard suppliers enables controlled experiments where methyl position is the sole independent variable, a design impossible with a single isomer alone.

Membrane Permeability Model for ADME Screening

With experimentally confirmed phospholipid membrane permeability and a predicted pKa of 4.32, 5-methylnaphthalen-1-amine is positioned as a moderately lipophilic aromatic amine probe suitable for inclusion in membrane penetration assay panels . Its estimated logP in the 2.8–3.5 range fills a property gap between the more polar parent 1-naphthylamine (logP ~2.3–3.0) and fully N-alkylated derivatives, enabling medicinal chemistry teams to benchmark passive permeability across a gradient of naphthylamine lipophilicity. This application is supported by supplier technical documentation explicitly identifying the compound as a model for drug membrane penetration.

High-Temperature Building Block for Carbocation Coupling

The combination of thermal stability (enabling microwave-assisted protocols) and the capacity to generate reactive carbocation intermediates with electron-deficient partners makes 5-methylnaphthalen-1-amine a synthetically versatile arylamine building block . Its boiling point of 317.1 °C provides a ~24 °C wider operational temperature window compared to N-methylnaphthalen-1-amine (293 °C), reducing the risk of thermal decomposition during high-temperature transformations. Chemists pursuing carbocation-mediated naphthyl couplings—a reactivity manifold not accessible with the N-methyl analog—should prioritize the primary amine 5-methyl isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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